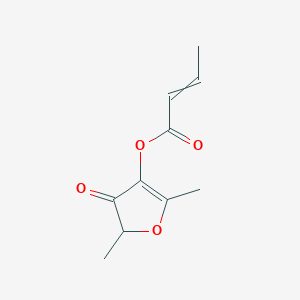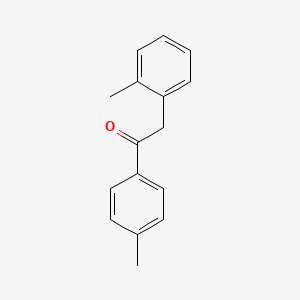![molecular formula C14H13N3 B14299353 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine CAS No. 112723-75-8](/img/structure/B14299353.png)
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines. This compound features a fused ring system that includes a pyridine ring and a diazepine ring, with a phenyl group attached to the diazepine ring. Compounds of this nature are of significant interest in medicinal chemistry due to their potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable diketone or ketoester under acidic or basic conditions to form the diazepine ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and automated systems may also be employed to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the diazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted phenyl or diazepine derivatives.
Scientific Research Applications
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various conditions, including its use as an anxiolytic, anticonvulsant, or anticancer agent.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, such as GABA receptors, leading to its anxiolytic and anticonvulsant effects. The compound may also inhibit specific enzymes or interact with DNA, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety and panic disorders.
Nitrazepam: Known for its hypnotic and anticonvulsant effects.
Uniqueness
5-Phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine is unique due to its fused ring structure, which combines a pyridine ring with a diazepine ring. This structural feature may confer distinct pharmacological properties compared to other benzodiazepines, potentially leading to different therapeutic applications and side effect profiles.
Properties
CAS No. |
112723-75-8 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-phenyl-2,3-dihydro-1H-pyrido[4,3-e][1,4]diazepine |
InChI |
InChI=1S/C14H13N3/c1-2-4-11(5-3-1)14-12-10-15-7-6-13(12)16-8-9-17-14/h1-7,10,16H,8-9H2 |
InChI Key |
LDDRGKSMRXQEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C(N1)C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-1-ethyl-9H-pyrido[3,4-b]indole](/img/structure/B14299288.png)

![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)
![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)





